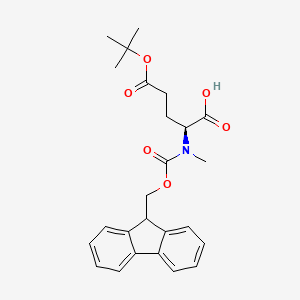

Fmoc-N-Me-Glu(OtBu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO6/c1-25(2,3)32-22(27)14-13-21(23(28)29)26(4)24(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,28,29)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUASVBQADLDRO-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200616-40-6 | |

| Record name | 200616-40-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH: Properties and Applications in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Fmoc-N-Me-Glu(OtBu)-OH is a critical building block in modern peptide synthesis, particularly for the creation of peptide analogues with enhanced therapeutic properties. The incorporation of an N-methyl group on the glutamic acid backbone introduces conformational constraints and can significantly improve a peptide's metabolic stability, cell permeability, and oral bioavailability. This guide provides a comprehensive overview of the chemical properties of this compound and detailed protocols for its application in solid-phase peptide synthesis (SPPS).

Core Chemical Properties

This compound, with the IUPAC name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a derivative of glutamic acid designed for use in Fmoc-based peptide synthesis.[1] The N-terminal α-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, while the side-chain carboxyl group is protected by an acid-labile tert-butyl (OtBu) ester. The key feature of this molecule is the methylation of the α-amino group, which imparts unique properties to the resulting peptides.

Quantitative Data Summary

While extensive experimental data for some physical properties of this compound is not consistently reported across publicly available sources, the following table summarizes its key chemical identifiers and known properties.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₂₉NO₆ | [2][3][4] |

| Molecular Weight | 439.50 g/mol | [2][3][4] |

| CAS Number | 200616-40-6 | [2][3] |

| Appearance | White to off-white powder | |

| Purity | Typically ≥95% (HPLC) | |

| Solubility | Clearly soluble in DMF (1 mmole in 2 ml) | |

| Storage Temperature | 2-8°C | |

| Melting Point | Not consistently reported for the N-methylated form. The hydrated, non-N-methylated analog, Fmoc-Glu(OtBu)-OH·H₂O, has a reported melting point of 86-89 °C.[5] | |

| Optical Rotation | Not consistently reported. The non-N-methylated analog, Fmoc-Glu(OtBu)-OH, has a reported optical rotation of [α]20/D −5.0±2.0° (c = 1% in acetic acid: water (4:1)). |

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis. The N-methylation, however, introduces significant steric hindrance, which can make both the coupling of this amino acid and the subsequent coupling of the next amino acid in the sequence challenging. Standard coupling conditions are often insufficient to achieve high yields, necessitating modified protocols.

Experimental Protocol: Incorporation of this compound into a Peptide Sequence

This protocol outlines the key steps and considerations for the successful incorporation of this compound into a growing peptide chain on a solid support.

1. Resin Preparation:

-

Begin with a suitable resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid of the target peptide.

-

Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes prior to synthesis.

2. Fmoc Deprotection:

-

Treat the resin-bound peptide with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc group.

-

The deprotection is typically carried out for 5-10 minutes and can be repeated once to ensure complete removal.

-

Thoroughly wash the resin with DMF to remove all traces of piperidine.

3. Coupling of this compound:

-

Due to the steric hindrance of the N-methyl group, standard coupling reagents like HBTU/HCTU may be less effective. The use of more potent coupling reagents is highly recommended.

-

Activation: Pre-activate a solution of this compound (3-5 equivalents relative to resin loading) with a suitable coupling agent. Recommended combinations include:

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a tertiary base such as N,N-diisopropylethylamine (DIPEA).

-

PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) or PyBOP/HOAt ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/1-Hydroxy-7-azabenzotriazole).

-

-

Coupling Reaction: Add the activated amino acid solution to the deprotected, resin-bound peptide.

-

Allow the coupling reaction to proceed for an extended period, typically 1-4 hours, at room temperature with gentle agitation.

-

Monitoring: The completion of the coupling reaction should be monitored using a qualitative test such as the Kaiser test (ninhydrin test). Note that secondary amines, like N-methylated amino acids, give a weak color change (typically reddish-brown instead of the strong blue for primary amines). The bromophenol blue test can be a more reliable alternative.

-

If the coupling is incomplete, a second coupling step (recoupling) with a fresh solution of activated this compound is advised.

-

After successful coupling, wash the resin extensively with DMF.

4. Capping (Optional but Recommended):

-

To prevent the formation of deletion sequences, any unreacted N-terminal amines can be irreversibly capped.

-

Treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

5. Chain Elongation:

-

Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence. The coupling of the amino acid immediately following the N-methylated residue can also be challenging and may require extended coupling times or more potent activation reagents.

6. Cleavage and Final Deprotection:

-

Once the peptide synthesis is complete, wash the resin with dichloromethane (B109758) (DCM).

-

Cleave the peptide from the resin and simultaneously remove the acid-labile side-chain protecting groups (including the OtBu group on the glutamic acid side chain) by treating the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS).

-

The cleavage reaction is typically carried out for 2-4 hours at room temperature.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Logical Relationships

The following diagrams illustrate the key workflows and chemical logic involved in the use of this compound in peptide synthesis.

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Caption: Orthogonal protection strategy of this compound.

References

An In-depth Technical Guide on Fmoc-N-Me-Glu(OtBu)-OH

This guide provides a detailed overview of the chemical and physical properties of Fmoc-N-Me-Glu(OtBu)-OH, a derivative of glutamic acid commonly utilized in solid-phase peptide synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Identity and Properties

This compound, with the IUPAC name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a crucial building block in the synthesis of peptides[1]. The N-methylation of the amino acid backbone can impart unique properties to the resulting peptides, such as increased resistance to enzymatic degradation and improved conformational stability. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, while the tert-butyl (OtBu) group protects the side-chain carboxylic acid, which can be removed under acidic conditions.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂₅H₂₉NO₆ | [1][2][3][4][5][6] |

| Molecular Weight | 439.50 g/mol | [3][5][6] |

| CAS Number | 200616-40-6 | [1][2][3][5] |

| Appearance | White to off-white solid | [3] |

Molecular Structure

The molecular structure of this compound is characterized by a central glutamic acid core, which is modified with three key functional groups: the N-terminal Fmoc protecting group, an N-methyl group on the alpha-amine, and a tert-butyl ester protecting the side-chain carboxyl group.

Caption: Logical relationship of functional groups in this compound.

Experimental Protocols and Methodologies

As a well-characterized and commercially available compound, the molecular weight and structure of this compound are typically confirmed by standard analytical techniques.

Workflow for Characterization:

Caption: A generalized workflow for the synthesis and characterization of protected amino acids.

-

Mass Spectrometry (MS): The molecular weight is determined by identifying the molecular ion peak corresponding to the calculated mass of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons, confirming the presence of the Fmoc, N-methyl, and tert-butyl groups, and their connectivity to the glutamic acid scaffold.

Detailed experimental protocols for the synthesis of this compound are proprietary to chemical suppliers or can be found in specialized organic chemistry literature. Its application in peptide synthesis follows well-established Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

References

CAS number for Fmoc-N-Me-Glu(OtBu)-OH

An In-depth Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 200616-40-6 , is a crucial N-methylated amino acid derivative utilized in peptide synthesis.[1][2][3] Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group and a tert-butyl (OtBu) ester protecting the side-chain carboxylic acid. This strategic protection scheme makes it a valuable building block for the synthesis of complex and modified peptides, particularly in solid-phase peptide synthesis (SPPS). The N-methylation of the peptide backbone can impart significant and desirable properties to the resulting peptide, such as increased resistance to enzymatic degradation, enhanced membrane permeability, and conformational rigidity, which are all critical attributes in modern drug discovery.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 200616-40-6 | [1][2][3] |

| Molecular Formula | C25H29NO6 | [1][2] |

| Molecular Weight | 439.50 g/mol | [4] |

| Synonyms | Fmoc-N-methyl-L-glutamic acid 5-tert-butyl ester, N-α-Fmoc-N-α-methyl-L-glutamic acid γ-tert-butyl ester | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥98% (HPLC) | [5] |

| Storage Temperature | 2-8°C | [2][5] |

Applications in Peptide Synthesis

This compound is primarily used as a building block for introducing N-α-methyl-glutamic acid residues into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).[5] The incorporation of N-methylated amino acids like this one is a key strategy to:

-

Enhance Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the in-vivo half-life of the peptide therapeutic.

-

Modulate Conformation: The presence of the N-methyl group restricts the conformational freedom of the peptide backbone, which can be used to favor specific secondary structures, such as helices or turns, that may be crucial for biological activity.

-

Improve Pharmacokinetic Properties: N-methylation can increase the lipophilicity of a peptide, potentially leading to improved cell permeability and oral bioavailability.

The Fmoc group provides temporary protection of the alpha-amino group and can be readily removed under mild basic conditions (e.g., with piperidine). The tert-butyl ester on the side chain is a stable protecting group that is resistant to the Fmoc deprotection conditions and is typically removed under strong acidic conditions during the final cleavage of the peptide from the solid support.

Experimental Workflow: Incorporation of this compound in SPPS

The following diagram illustrates a typical workflow for the incorporation of this compound into a growing peptide chain during solid-phase peptide synthesis.

Caption: Workflow for this compound incorporation in SPPS.

Detailed Experimental Protocol

While specific reaction conditions can vary depending on the peptide sequence and the solid support used, the following provides a general protocol for the coupling of this compound. Due to the steric hindrance from the N-methyl group, optimized coupling conditions are often necessary to ensure high yields.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HCTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Fmoc deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (e.g., DMF, Dichloromethane - DCM)

Protocol:

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for an initial 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (e.g., 5 times), followed by DCM (e.g., 3 times), and finally DMF (e.g., 3 times) to remove residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate reaction vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling reagent like HCTU or HATU (3-5 equivalents) in DMF.

-

Add a base such as DIPEA (6-10 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time compared to non-methylated amino acids may be required.

-

-

Washing:

-

After the coupling reaction is complete, drain the reaction solution.

-

Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.

-

-

Confirmation of Coupling (Optional):

-

A small sample of the resin can be subjected to a qualitative test (e.g., Kaiser test) to check for the presence of free primary amines. Note that the Kaiser test will be negative for the secondary amine of the newly coupled N-methylated residue. Subsequent couplings will again yield a positive test after deprotection.

-

This cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the peptide sequence.

Conclusion

This compound is an indispensable reagent for the synthesis of peptides with enhanced therapeutic potential. Its use allows for the introduction of N-methylation at specific sites, providing a powerful tool for medicinal chemists and peptide scientists to fine-tune the pharmacological properties of peptide-based drug candidates. While its incorporation requires optimized protocols to overcome steric challenges, the benefits in terms of stability, conformation, and overall performance of the final peptide product are significant.

References

Solubility Profile of Fmoc-N-Me-Glu(OtBu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Fmoc-N-Me-Glu(OtBu)-OH, a key building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this N-methylated and side-chain protected amino acid derivative is critical for optimizing peptide coupling reactions, ensuring high yields, and preventing aggregation during synthesis. This document presents available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and illustrates the compound's role in the SPPS workflow.

Core Data Presentation: Solubility of this compound

The solubility of this compound has been evaluated in several common organic solvents used in peptide synthesis. The following table summarizes the available data, providing a comparative reference for solvent selection.

| Solvent | Molar Mass ( g/mol ) | Concentration | Temperature | Method | Source |

| Dimethylformamide (DMF) | 439.50 | 0.5 M (1 mmole in 2 mL) | Not Specified | "Clearly soluble" | [1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 439.50 | 100 mg/mL (~227.5 mM) | Not Specified | Requires sonication | [2] |

General Observations on Solubility:

Experimental Protocols

General Protocol for Determining Solubility

While a specific, detailed experimental protocol for the quantitative determination of this compound solubility is not extensively published, a standard laboratory method such as the saturation shake-flask method can be employed.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMF, DMSO, NMP, DCM, Acetonitrile, Tetrahydrofuran)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted samples by HPLC. The concentration of this compound in the saturated solution is determined by comparing the peak area to a pre-established calibration curve.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or mol/L.

Workflow for this compound in Solid-Phase Peptide Synthesis

The primary application of this compound is as a building block in SPPS. The following diagram illustrates the key steps where its solubility is crucial.

References

The Strategic Advantage of N-Methylation in Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of a hydrogen atom with a methyl group on the amide nitrogen of a peptide backbone, is a critical modification in modern peptide chemistry and drug design.[1] This seemingly minor alteration profoundly influences the physicochemical and biological properties of peptides, offering a powerful strategy to overcome inherent challenges such as poor metabolic stability and low bioavailability.[1][2][3][4][5][6][7] This guide provides a comprehensive overview of the core features of N-methylated amino acids, supported by quantitative data, detailed experimental methodologies, and visual workflows to aid researchers in harnessing this technique for the development of next-generation peptide therapeutics.

Core Features and Physicochemical Impact of N-Methylation

The introduction of a methyl group to the backbone amide nitrogen instigates a cascade of structural and functional changes. These modifications are pivotal for enhancing a peptide's therapeutic potential.

Conformational Control and Structural Rigidity

N-methylation imposes significant steric constraints on the peptide backbone, restricting the rotation around the Cα-N bond and reducing the available conformational space.[1][8] This "conformational constraint" can lock a peptide into a bioactive conformation, which can lead to enhanced receptor affinity and selectivity.[1][8]

-

Cis/Trans Isomerization: The N-methyl group can favor a cis amide bond conformation, which is typically energetically unfavorable in unmodified peptides.[1] This shift is crucial for mimicking protein turns or achieving optimal orientation for receptor engagement.[1][9]

-

Disruption of Hydrogen Bonding: The replacement of the amide proton with a methyl group eliminates its ability to act as a hydrogen bond donor.[1] This disrupts intramolecular hydrogen bonding networks, which can significantly alter the peptide's secondary structure and overall folding pattern.[1]

-

Local Steric Effects: The methyl group can introduce local steric hindrance that influences the side-chain orientations of adjacent residues, further shaping the peptide's three-dimensional structure.[1]

Enhanced Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation.[2][4][5][6][8][9][10][11][12][13][14] Proteases, the enzymes responsible for peptide cleavage, often recognize and bind to the peptide backbone via hydrogen bonding.[1] By removing the amide proton, N-methylation disrupts this key recognition interaction, effectively "shielding" the adjacent peptide bond from proteolytic cleavage and extending the in-vivo half-life of peptide therapeutics.[1][8]

Improved Membrane Permeability and Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes, a critical factor for oral bioavailability and targeting intracellular components.[8][10][11][12][14] This improvement stems from two main effects:

-

Increased Lipophilicity: The addition of a methyl group increases the peptide's lipophilicity, favoring its ability to partition into and diffuse across the lipid bilayer of cell membranes.[1][8]

-

Reduced Desolvation Penalty: By removing an amide proton, N-methylation reduces the peptide's overall hydrogen bonding potential with water molecules.[1] This lowers the energy penalty required for the peptide to move from an aqueous environment into the hydrophobic membrane core.[1] Reports have shown that peptides rich in N-methyl phenylalanine can passively diffuse across the blood-brain barrier.[8][12][14] A tri-N-methylated analog of the Veber-Hirschmann peptide, a somatostatin (B550006) analog, demonstrated an oral bioavailability of 10%.[3][15]

Modulation of Receptor Binding Affinity

The effect of N-methylation on receptor binding is highly dependent on the specific peptide and the position of the modification.[1]

-

Affinity Enhancement: By pre-organizing the peptide into its bioactive conformation, N-methylation can reduce the entropic penalty of binding, leading to a significant increase in receptor affinity.[1]

-

Affinity Reduction: Conversely, if the conformation induced by N-methylation is incompatible with the receptor's binding pocket, a decrease in affinity will be observed.[1] This underscores the importance of a systematic "N-methyl scan" to identify the optimal sites for modification.[3] In some cases, N-methylation can even convert a receptor agonist into an antagonist.[8][12][14]

Quantitative Data on the Effects of N-Methylation

The following tables summarize representative quantitative data illustrating the impact of N-methylation on key peptide properties.

Table 1: Effect of N-Methylation on Proteolytic Stability

| Peptide Sequence | Modification | Protease | Half-Life (t½) | Fold Increase in Stability |

|---|---|---|---|---|

| cyclo(-PFwKTF-) | Unmodified | Rat Intestinal Homogenate | ~ 5 min | - |

| cyclo(-P(NMe)FwKTF-) | Mono-N-methylated | Rat Intestinal Homogenate | ~ 60 min | 12x |

| cyclo(-P(NMe)F(NMe)wKTF-) | Di-N-methylated | Rat Intestinal Homogenate | > 240 min | > 48x |

| cyclo(-P(NMe)F(NMe)w(NMe)KTF-) | Tri-N-methylated | Rat Intestinal Homogenate | Not degraded | > 100x |

Data are representative values compiled from stability studies on somatostatin analogs.[3]

Table 2: Effect of N-Methylation on Receptor Binding Affinity

| Peptide Analog (Enkephalin) | Modification | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |

|---|---|---|---|

| H-Dmt-c[D-Cys-Gly-Phe-D-Cys]NH₂ | Parent Peptide | 1.5 ± 0.2 | 0.8 ± 0.1 |

| H-Dmt-c[D-Cys-Gly-(NMe)Phe-D-Cys]NH₂ | N-Me at Phe⁴ | 3.1 ± 0.4 | 4.5 ± 0.6 |

| H-Dmt-c[D-Cys-Gly-Phe-D-(NMe)Cys]NH₂ | N-Me at Cys⁵ | 1.8 ± 0.3 | 1.1 ± 0.2 |

| H-Dmt-c[D-Cys-Gly-(NMe)Phe-D-(NMe)Cys]NH₂ | Di-N-methylated | 4.2 ± 0.5 | 10.2 ± 1.5 |

Data adapted from a study on cyclic enkephalin analogs, demonstrating that N-methylation can be well-tolerated, retaining high binding affinity.[16]

Table 3: Effect of N-Methylation on Membrane Permeability

| Peptide Sequence (Cyclic Hexa-Alanine) | Number of N-Me Groups | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

|---|---|---|

| cyclo(-Ala-Ala-Ala-Ala-Ala-Ala-) | 0 | < 0.1 |

| cyclo(-Ala-(NMe)Ala-Ala-Ala-Ala-Ala-) | 1 | 1.5 ± 0.3 |

| cyclo(-Ala-(NMe)Ala-Ala-(NMe)Ala-Ala-Ala-) | 2 | 5.2 ± 0.8 |

| cyclo(-(NMe)Ala-Ala-(NMe)Ala-Ala-(NMe)Ala-) | 3 | 12.1 ± 1.5 |

| Testosterone (Control) | - | ~15.0 |

Representative data from studies on cyclic poly-alanine peptides, illustrating the strong positive correlation between the number of N-methyl groups and intestinal permeability.[17]

Visualizing Key Concepts and Workflows

Caption: Impact of N-methylation on the peptide backbone.

Caption: Workflow for synthesis and evaluation of N-methylated peptides.[1]

Experimental Protocols

Detailed methodologies are essential for the successful synthesis and analysis of N-methylated peptides.

Protocol 1: On-Resin N-Methylation of Peptides (Fmoc/tBu Strategy)

This protocol describes a common three-step procedure for N-methylation directly on the solid support.[18][19]

-

Resin Preparation:

-

Swell the peptide-resin (with the N-terminal Fmoc group removed) in N,N-Dimethylformamide (DMF).

-

-

Step 1: Sulfonylation (Amine Protection & Activation)

-

Prepare a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) (4 equivalents) and diisopropylethylamine (DIEA) (10 equivalents) in NMP.

-

Add the solution to the resin and shake at room temperature for 1-2 hours.

-

Wash the resin thoroughly with DMF and Dichloromethane (DCM).

-

-

Step 2: Methylation

-

Prepare a solution of dimethyl sulfate (B86663) (10 equivalents) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5 equivalents) in DMF.

-

Alternatively, a solution of methyl iodide and potassium tert-butoxide can be used.

-

Add the methylation solution to the resin and shake for 5-10 minutes. Repeat this step once.

-

Wash the resin with DMF.

-

-

Step 3: Desulfonylation (Removal of o-NBS group)

-

Prepare a solution of 2-mercaptoethanol (B42355) (10 equivalents) and DBU (5 equivalents) in DMF.

-

Add the solution to the resin and shake for 5 minutes. Repeat this step once.

-

Wash the resin extensively with DMF and DCM. The free N-methylated amine is now ready for the next coupling step.

-

Protocol 2: Coupling of a Subsequent Amino Acid to an N-Methylated Residue

Coupling to a sterically hindered N-methylated amine is challenging and requires optimized conditions.[20][21]

-

Swell the resin in DMF or N-methylpyrrolidone (NMP).

-

Prepare the Activation Solution:

-

In a separate vessel, dissolve the Fmoc-amino acid (4 equivalents) in DMF or NMP.

-

Add HATU (3.9 equivalents) and DIEA (8 equivalents).

-

Allow the mixture to pre-activate for 5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the resin.

-

Shake the resin suspension at room temperature for 1-2 hours. Microwave-assisted coupling can significantly reduce reaction times.[20]

-

-

Monitoring and Washing:

-

Monitor the coupling completion using a colorimetric test like the bromophenol blue test, as the ninhydrin (B49086) test is not effective for secondary amines.[21]

-

If coupling is incomplete, perform a second coupling.

-

Wash the resin thoroughly with DMF.

-

Protocol 3: Conformational Analysis by NMR Spectroscopy

NMR is a powerful technique for determining the three-dimensional structure of N-methylated peptides in solution.[22]

-

Sample Preparation:

-

Dissolve the purified peptide (1-5 mg) in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a final concentration of 1-10 mM.

-

Add a trace amount of a chemical shift reference standard (e.g., DSS or TMS).

-

-

Data Acquisition:

-

Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz).

-

1D ¹H Spectrum: To assess sample purity and general folding.

-

2D TOCSY: To identify amino acid spin systems.

-

2D NOESY/ROESY: To identify through-space correlations between protons (<5 Å). These are crucial for determining the peptide's 3D structure and identifying cis/trans rotamers across the N-methylated amide bond.

-

¹H-¹³C HSQC/HMBC: To obtain carbon chemical shifts and further aid in assignments.

-

-

Structure Calculation:

-

Assign all proton and carbon resonances.

-

Extract distance restraints from NOESY/ROESY peak volumes and dihedral angle restraints from coupling constants.

-

Use the experimental restraints in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of conformers that represents the solution structure of the peptide.

-

Conclusion

N-methylation is a versatile and potent tool in peptide chemistry and drug discovery.[1] By strategically introducing methyl groups into the peptide backbone, researchers can systematically modulate key pharmacokinetic and pharmacodynamic properties, including conformational flexibility, proteolytic stability, membrane permeability, and receptor affinity.[1][2][4][5][6][7] The ability to fine-tune these parameters allows for the rational design of peptide-based therapeutics with significantly improved profiles. A thorough understanding of the structural and functional consequences of N-methylation, combined with robust synthetic and analytical protocols, is essential for unlocking the full potential of this powerful modification.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biolo...: Ingenta Connect [ingentaconnect.com]

- 7. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]

- 10. Ribosomal Synthesis of N-Methyl Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. peptide.com [peptide.com]

- 13. nbinno.com [nbinno.com]

- 14. peptide.com [peptide.com]

- 15. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 16. N-Methylated Cyclic Enkephalin Analogues Retain High Opioid Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]

- 21. peptide.com [peptide.com]

- 22. benchchem.com [benchchem.com]

A Technical Guide to Fmoc-N-Me-Glu(OtBu)-OH for Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sourcing and application of Fmoc-N-Me-Glu(OtBu)-OH, a critical building block in modern peptide synthesis. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of modified peptides with enhanced therapeutic properties.

Introduction

N-methylation of amino acids is a key strategy in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drugs. The introduction of a methyl group on the amide nitrogen can enhance proteolytic stability, increase membrane permeability, and modulate conformation. This compound is a protected amino acid derivative that facilitates the incorporation of an N-methylated glutamic acid residue into a peptide sequence during solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the α-amino group, while the tert-butyl (OtBu) ester protects the side-chain carboxyl group, offering an orthogonal protection strategy that is compatible with standard Fmoc/tBu chemistry.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for research and development purposes. The following table summarizes key quantitative data from several prominent suppliers to facilitate comparison and procurement. Please note that pricing and availability are subject to change and may require a direct inquiry with the supplier, especially for bulk quantities.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | CAS Number | Molecular Weight |

| Sigma-Aldrich (Novabiochem) | 852330 | ≥98.0% (HPLC) | 250 mg | $126.00 | 200616-40-6 | 439.50 |

| Advanced ChemTech | FE2161 | - | - | Inquire | 200616-40-6 | 439.50 |

| MedChemExpress | HY-W008529 | 99.24% | - | Inquire | 200616-40-6 | 439.50 |

| Aapptec Peptides | MFE105 | - | 1 g, 5 g | $185.00 (for 1g) | 200616-40-6 | 439.5 |

| ChemShuttle | WLZ0972 | 95% | 1 g, 5 g, 10 g, 25 g | $4800.00 (for 1g) | 200616-40-6 | 439.508 |

| Cenmed | C003B-184693 | 98% | - | $2,494.16 | 200616-40-6 | - |

| VSNCHEM | VA50381 | - | - | Inquire | 200616-40-6 | 439.50 |

Experimental Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis

The steric hindrance posed by the N-methyl group makes the coupling of N-methylated amino acids more challenging than their non-methylated counterparts. The following protocol outlines a general procedure for the efficient incorporation of this compound into a growing peptide chain on a solid support.

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution (20% in DMF)

-

Coupling reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) is less effective.

-

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Washing solvents (DMF, DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

-

Add DIPEA or 2,4,6-Collidine (6-10 equivalents) to the amino acid solution.

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Longer coupling times are often necessary for N-methylated amino acids.

-

-

Monitoring the Coupling Reaction:

-

The standard ninhydrin (B49086) test is not effective for secondary amines. The bromophenol blue test can be used as an alternative to monitor for the presence of unreacted secondary amines.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and by-products.

-

Capping (Optional): If the coupling is incomplete, it is advisable to cap the unreacted amines to prevent the formation of deletion sequences. This can be achieved by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

-

Final Cleavage and Deprotection:

-

After the synthesis is complete, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in utilizing this compound in peptide synthesis.

Caption: SPPS workflow for incorporating this compound.

Caption: Rationale for using N-methylated amino acids in peptide design.

An In-depth Technical Guide on the Safety and Handling of Fmoc-N-Me-Glu(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling precautions for Fmoc-N-Me-Glu(OtBu)-OH, a specialized amino acid derivative crucial for peptide synthesis and drug development. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Compound Identification and Properties

This compound, with the IUPAC name (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid, is a key building block in solid-phase peptide synthesis (SPPS).[1] Its chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C25H29NO6 | [1][2] |

| Molecular Weight | 439.5 g/mol | [1][2] |

| CAS Number | 200616-40-6 | [1][2] |

| Appearance | White to off-white powder | [2] |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and Safety Precautions

While a complete toxicological profile for this compound is not fully established, data for related compounds and GHS classifications indicate potential hazards. The primary concerns are irritation to the skin, eyes, and respiratory tract, and significant environmental hazards.[3]

GHS Classification

According to aggregated GHS information, this compound is classified as very toxic to aquatic life with long-lasting effects.[1]

| Hazard Statement | Code | Classification |

| Very toxic to aquatic life | H400 | Aquatic Acute 1 |

| Very toxic to aquatic life with long lasting effects | H410 | Aquatic Chronic 1 |

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory for all personnel handling this compound.

| Body Part | Protective Equipment | Specifications |

| Eyes/Face | Safety goggles or glasses | Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[3] |

| Hands | Chemical-resistant gloves | Nitrile or latex gloves are recommended. Inspect for integrity before each use. |

| Body | Laboratory coat | Should be fully buttoned and made of a chemical-resistant material.[3] |

| Respiratory | Dust mask (as needed) | An N95 (US) or P1 (EN 143) dust mask is recommended if there is a risk of generating dust.[3] |

Handling and Storage Procedures

Proper handling and storage are critical to minimize exposure and maintain the compound's integrity.

Safe Handling Workflow

All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.[3]

Caption: Workflow for the safe handling of this compound.

Storage

Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. The recommended storage temperature is between 2-8°C.[2]

First-Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[4] |

| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[3] |

Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a crucial reagent in SPPS, a technique for synthesizing peptides.[5][6] The N-methyl group can enhance the stability and bioavailability of the resulting peptide. The following is a generalized protocol for the incorporation of this compound into a peptide chain on a solid support.

Note: The steric hindrance from the N-methyl group may slow down coupling reactions. It is advisable to monitor the reaction progress closely.

Materials and Reagents

-

This compound

-

Peptide synthesis resin (e.g., Rink Amide, Wang)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine (B6355638) in DMF

-

Coupling reagents (e.g., HBTU, DIC)

-

Base (e.g., DIPEA, NMM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

Cold diethyl ether

Experimental Workflow

The following diagram illustrates the key steps in an SPPS cycle for incorporating this compound.

Caption: SPPS cycle for the incorporation of this compound.

Detailed Methodology

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat again for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

-

Washing: Thoroughly wash the resin with DMF followed by DCM and then DMF again to remove residual piperidine.

-

Amino Acid Activation and Coupling: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling reagent such as HCTU or HATU (3-5 equivalents) in DMF. Add a base like DIPEA or Collidine (6-10 equivalents) to the solution and allow it to pre-activate for 2-5 minutes. Add the activated amino acid solution to the deprotected resin and allow it to react.

-

Monitoring the Coupling: Due to the steric hindrance of the N-methyl group, a longer coupling time or double coupling may be necessary. Monitor the reaction using a qualitative test like the Kaiser test (note: this test is not suitable for N-alkyl amino acids, so alternative methods may be required).

-

Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Disposal Considerations

Dispose of waste material, including contaminated gloves and labware, in clearly labeled, sealed containers.[3] All waste disposal must comply with federal, state, and local environmental regulations.[3] Due to its high aquatic toxicity, do not allow the product or its waste to enter drains.[3]

This technical guide is intended to provide comprehensive safety and handling information for this compound. Always consult the most recent Safety Data Sheet (SDS) for this compound before use and adhere to all institutional safety protocols.

References

- 1. This compound | C25H29NO6 | CID 40428349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Novabiochem® | 200616-40-6 [sigmaaldrich.com]

- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 4. luxembourg-bio.com [luxembourg-bio.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for Fmoc-N-Me-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Glu(OtBu)-OH is a critical building block for the incorporation of N-methylated glutamic acid into synthetic peptides. N-methylation of the peptide backbone is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptide-based therapeutics. This modification can increase proteolytic stability, improve membrane permeability, and constrain the peptide's conformation, potentially leading to higher receptor affinity and selectivity.[1][2] These application notes provide a comprehensive guide to the use of this compound in solid-phase peptide synthesis (SPPS), including optimized protocols, quantitative data on coupling efficiency, and post-synthesis processing.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 200616-40-6 |

| Molecular Formula | C₂₅H₂₉NO₆ |

| Molecular Weight | 439.50 g/mol [3][4] |

| Appearance | White to off-white powder |

| Storage | 2-8°C |

Advantages of Incorporating N-Methylated Glutamic Acid

The introduction of an N-methyl group on the glutamic acid residue offers several advantages for peptide drug candidates:

-

Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, significantly increasing the peptide's half-life in biological systems.[1][2]

-

Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide proton) with a methyl group, the overall hydrophobicity of the peptide backbone is increased, which can facilitate passive diffusion across cell membranes.[2]

-

Conformational Constraint: The N-methyl group restricts the rotation of the peptide backbone, reducing the conformational flexibility of the peptide. This can pre-organize the peptide into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.[1][2]

Challenges in Solid-Phase Peptide Synthesis

The primary challenge in incorporating this compound into a growing peptide chain is the steric hindrance posed by the N-methyl group. This steric bulk can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[5] To overcome this, optimized coupling protocols with highly reactive reagents are necessary.

Recommended Coupling Reagents and Conditions

Due to the steric hindrance of N-methylated amino acids, standard coupling reagents are often inefficient. The use of potent uronium/aminium or phosphonium (B103445) salt-based reagents is highly recommended to achieve high coupling yields.

| Coupling Reagent | Recommended Equivalents (Reagent/Amino Acid/Base) | Typical Coupling Time | Expected Coupling Efficiency (for N-methylated residues) | Notes |

| HATU | 3.9 / 4 / 8 | 1-4 hours | Very High | First-line choice for difficult couplings, though it can be costly.[2][3][5][6] |

| HCTU | 3.9 / 4 / 8 | 1-4 hours | Very High | A more cost-effective alternative to HATU with similar efficiency.[5][7] |

| PyBOP | 4 / 4 / 8 | 1-4 hours | High | Effective for many N-methylated amino acids.[3][6] |

| PyBrOP | 2 / 2 / 6 | 1 hour | High | Highly reactive but should be used with caution due to potential side reactions.[3][6] |

| COMU | 4 / 4 / 8 | 1-4 hours | High | Good solubility of byproducts, suitable for both solid-phase and solution-phase synthesis. |

Note: Double coupling (repeating the coupling step) may be necessary to drive the reaction to completion, especially when coupling to another N-methylated residue.[5] Microwave-assisted coupling can also be employed to enhance coupling efficiency and reduce reaction times.[8]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis of a GLP-1 Analog with N-Methylated Glutamic Acid

This protocol describes the manual synthesis of a hypothetical Glucagon-Like Peptide-1 (GLP-1) analog containing an N-methylated glutamic acid residue using this compound.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-amino acids (including this compound)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Standard Amino Acids):

-

In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF.[2][6]

-

Add 8 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.[2][6]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling completion using the bromophenol blue test. A yellow color indicates a complete reaction.

-

Once complete, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Coupling of this compound:

-

Chain Elongation: Repeat steps 2 and 3 (or 4 for other N-methylated residues) for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[8][9]

-

-

Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical RP-HPLC.[10][11]

Caption: Experimental workflow for the solid-phase synthesis of an N-methylated peptide.

Application Example: N-Methylated GLP-1 Analogs

Glucagon-like peptide-1 (GLP-1) is a peptide hormone with significant therapeutic potential for type 2 diabetes and obesity. However, its native form is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-IV).[12] N-methylation at or near the N-terminus can block DPP-IV cleavage, thereby extending the peptide's duration of action.[12] The incorporation of this compound can be a strategic modification to enhance the stability of GLP-1 analogs while maintaining or improving their receptor binding and activation.

GLP-1 Receptor Signaling Pathway

GLP-1 receptor agonists, including those with N-methylated residues, exert their effects by activating the GLP-1 receptor, a G-protein coupled receptor (GPCR). This activation triggers a cascade of intracellular signaling events, primarily through the Gαs subunit, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and other beneficial metabolic effects.[13][12][14]

References

- 1. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. peptide.com [peptide.com]

- 4. WO2017162653A1 - Purification of glucagon-like peptide 1 analogs - Google Patents [patents.google.com]

- 5. US9260474B2 - Method for solid phase synthesis of liraglutide - Google Patents [patents.google.com]

- 6. vectormine.com [vectormine.com]

- 7. benchchem.com [benchchem.com]

- 8. US20110313131A1 - Reversed phase hplc purification of a glp-1 analogue - Google Patents [patents.google.com]

- 9. Screening of RP-HPLC purification conditions for GLP-1 analogues [diva-portal.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Standard Protocols for Coupling Fmoc-N-Me-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Glu(OtBu)-OH, into peptide sequences is a crucial strategy in modern drug discovery and development. N-methylation can significantly enhance a peptide's therapeutic properties by increasing its metabolic stability, improving cell permeability, and constraining its conformation. However, the steric hindrance introduced by the N-methyl group presents a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and an increased risk of racemization.

These application notes provide a comprehensive guide to the standard protocols for the efficient coupling of this compound, addressing the common challenges and offering detailed experimental procedures.

Challenges in Coupling this compound

The primary obstacle in the acylation of the N-methylated amine of this compound is steric hindrance. The presence of the methyl group on the nitrogen atom sterically shields the amine, making it less accessible to the activated carboxyl group of the incoming amino acid. This reduced reactivity necessitates the use of more potent coupling reagents and optimized reaction conditions to achieve high coupling efficiencies. Standard coupling reagents like HBTU and HCTU are often less effective for N-methylated amino acids.[1]

Recommended Coupling Reagents and Conditions

To overcome the steric hindrance, high-reactivity coupling reagents are strongly recommended. Guanidinium and phosphonium (B103445) salt-based reagents are generally more effective than carbodiimides for this purpose. The choice of base and solvent also plays a critical role in the success of the coupling reaction.

Table 1: Comparison of Recommended Coupling Reagents for this compound

| Coupling Reagent | Class | Key Advantages | Typical Equivalents (Reagent/Base) | Typical Coupling Time | Notes |

| HATU | Aminium/Uronium Salt | Highly efficient for sterically hindered couplings, including N-methylated amino acids.[1] | 4 / 8 | 1-4 hours | Often considered the gold standard for difficult couplings. Pre-activation of 1-2 minutes is recommended. |

| PyAOP | Phosphonium Salt | Particularly effective for coupling N-protected N-methyl amino acids to N-methyl amino acids. | 4 / 8 | 1-4 hours | |

| PyBOP/HOAt | Phosphonium Salt/Additive | The use of HOAt as an additive enhances coupling efficiency and reduces racemization compared to HOBt. | 4 / 8 | 1-4 hours | A potent combination for challenging couplings. |

| COMU | Uronium Salt | High coupling efficiency comparable to HATU, with the advantage of producing water-soluble byproducts, simplifying purification.[2][3] | 4 / 8 | 1-2 hours | Excellent for both manual and automated synthesis. |

| TOTT | Thiuronium Salt | Shows good results in couplings of sterically hindered or methylated amino acids, with reports of lower racemization levels compared to other reagents.[4] | 4 / 8 | 1-4 hours | A promising alternative for minimizing epimerization. |

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis coupling of this compound. These protocols can be adapted for automated peptide synthesizers.

Protocol 1: Standard Coupling using HATU

This protocol is a robust method for achieving high coupling efficiency for this compound.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Amino Acid Activation: In a separate reaction vessel, dissolve this compound (4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.

-

Base Addition: Add DIPEA (8 equivalents) to the amino acid/HATU solution.

-

Pre-activation: Gently agitate the mixture for 1-2 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the swollen and deprotected peptide-resin.

-

Agitation: Agitate the reaction mixture at room temperature for 1-4 hours.

-

Monitoring the Coupling: Perform a bromophenol blue test to monitor the completion of the coupling.[1] A yellow color indicates a complete reaction, while a blue or green color suggests an incomplete coupling. The traditional Kaiser test is not reliable for N-methylated amino acids.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove excess reagents and byproducts.

-

Double Coupling (if necessary): If the monitoring test indicates an incomplete reaction, a second coupling is recommended. Repeat steps 2-8 with a fresh solution of activated this compound.

Protocol 2: Low-Racemization Coupling using COMU

This protocol is recommended when minimizing racemization is a critical concern.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

-

Amino Acid Activation: In a separate reaction vessel, dissolve this compound (4 equivalents) and COMU (4 equivalents) in DMF.

-

Base Addition: Add DIPEA or, for further reduction of racemization, 2,4,6-collidine (8 equivalents) to the activation mixture.

-

Coupling Reaction: Immediately add the activated amino acid solution to the peptide-resin.

-

Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring and Washing: Follow steps 7 and 8 from Protocol 1.

-

Double Coupling (if necessary): If required, perform a second coupling as described in step 9 of Protocol 1.

Visualization of Experimental Workflows

// Node Definitions Resin [label="Fmoc-Deprotected\nPeptide-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="Swell Resin\nin DMF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AA_Activation [label="Prepare Activation Mixture:\nthis compound\n+ Coupling Reagent\n+ Base in DMF", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; Preactivation [label="Pre-activate\n(1-2 min)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Coupling [label="Couple to Resin\n(1-4 hours)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="Monitor with\nBromophenol Blue Test", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash [label="Wash Resin\n(DMF, DCM, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Next_Cycle [label="Proceed to\nNext Cycle", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Double_Couple [label="Perform\nDouble Coupling", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Resin -> Swell; Swell -> Coupling; AA_Activation -> Preactivation [label="For HATU"]; Preactivation -> Coupling; AA_Activation -> Coupling [label="For COMU (immediate)"]; Coupling -> Monitor; Monitor -> Wash [label="Complete"]; Monitor -> Double_Couple [label="Incomplete"]; Double_Couple -> Coupling; Wash -> Next_Cycle; } dot

Caption: General workflow for coupling this compound in SPPS.

// Node Definitions Start [label="Select Coupling Protocol for\nthis compound", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; High_Efficiency [label="Primary Goal:\nHighest Coupling Efficiency", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Low_Racemization [label="Primary Goal:\nMinimize Racemization", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; HATU_Protocol [label="Use HATU Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COMU_Protocol [label="Use COMU Protocol\n(with Collidine if possible)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Consider_TOTT [label="Consider TOTT", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> High_Efficiency; Start -> Low_Racemization; High_Efficiency -> HATU_Protocol [label="Yes"]; Low_Racemization -> COMU_Protocol [label="Yes"]; Low_Racemization -> Consider_TOTT [style=dashed]; } dot

Caption: Decision logic for selecting a coupling protocol.

Conclusion

The successful incorporation of this compound into a peptide sequence is achievable with the careful selection of coupling reagents and adherence to optimized protocols. The use of potent activating agents like HATU or COMU, often in conjunction with a double coupling strategy, is essential to overcome the steric hindrance of the N-methyl group. By following the detailed protocols and considering the logical workflows presented, researchers can significantly improve the efficiency and purity of their N-methylated peptide synthesis.

References

Application Notes and Protocols for Fmoc Deprotection of N-Methylated Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties, including increased metabolic stability, improved cell permeability, and constrained conformational flexibility. However, the steric hindrance introduced by the N-methyl group presents significant challenges during solid-phase peptide synthesis (SPPS), particularly in the crucial Nα-Fmoc deprotection step. Incomplete removal of the Fmoc group can lead to the formation of deletion sequences and other impurities, complicating purification and reducing overall yield.

These application notes provide a detailed overview of the methods for the efficient Fmoc deprotection of N-methylated amino acids, a comparison of common reagents, and protocols to mitigate side reactions.

Challenges in Fmoc Deprotection of N-Methylated Amino Acids

Standard Fmoc deprotection protocols, typically utilizing 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), are often suboptimal for N-methylated residues. The steric bulk of the N-methyl group impedes the approach of the base to the acidic proton on the fluorenyl ring, thereby slowing down the deprotection kinetics. This can result in incomplete deprotection within standard reaction times, leading to truncated peptide sequences.

Furthermore, dipeptide sequences containing an N-methylated amino acid are particularly susceptible to diketopiperazine (DKP) formation, a side reaction that cleaves the dipeptide from the resin, significantly reducing the yield of the desired full-length peptide.

Fmoc Deprotection Methods

Several strategies have been developed to address the challenges of Fmoc deprotection for N-methylated amino acids. These primarily involve the use of stronger bases or modified reaction conditions to enhance the rate and efficiency of the deprotection reaction.

Standard Method: Piperidine

Piperidine is the most common reagent for Fmoc deprotection. While effective for most standard amino acids, its efficacy is reduced with sterically hindered residues like N-methylated amino acids. To improve deprotection efficiency, extended reaction times or elevated temperatures may be employed, though the latter can increase the risk of side reactions. 4-Methylpiperidine can be used as a direct substitute for piperidine and is reported to have a slightly faster deprotection rate.

Alternative Method: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can significantly accelerate the Fmoc deprotection of sterically hindered amino acids.[1] It is often used in low concentrations (e.g., 2%) in DMF. Because DBU is non-nucleophilic, it does not scavenge the dibenzofulvene (DBF) byproduct of the deprotection reaction. Therefore, a small amount of a nucleophilic scavenger, such as piperidine, is often included in the DBU deprotection solution. A combination of piperazine (B1678402) and DBU has also been shown to be a rapid and efficient alternative to piperidine.[2]

Comparative Summary of Deprotection Reagents

| Reagent(s) | Concentration | Typical Reaction Time | Advantages | Disadvantages |

| Piperidine | 20% in DMF | 2 x 10-20 min | Standard, well-established method. | Can be slow and inefficient for N-methylated residues, leading to incomplete deprotection. |

| 4-Methylpiperidine | 20% in DMF | 2 x 10-20 min | Slightly faster deprotection than piperidine. | Similar limitations to piperidine for hindered residues. |

| DBU / Piperidine | 2% DBU, 2% Piperidine in DMF | 2 x 5-10 min | Significantly faster deprotection for hindered residues.[1] | DBU is a stronger base and may promote side reactions if not used carefully. |

| DBU / Piperazine | 2% DBU, 5% Piperazine in NMP | 2 x 2-5 min | Very rapid deprotection; can suppress diketopiperazine formation.[3] | Requires careful optimization to avoid side reactions. |

Major Side Reaction: Diketopiperazine (DKP) Formation

Diketopiperazine (DKP) formation is a significant side reaction that occurs when the deprotected N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic product. Sequences containing a secondary amino acid, such as proline or an N-methylated amino acid, in the second position are particularly prone to this side reaction.

Strategies to Minimize DKP Formation:

-

Use of Sterically Hindered Resins: Resins such as 2-chlorotrityl chloride (2-CTC) resin can physically hinder the intramolecular cyclization.

-

Dipeptide Coupling: Coupling a pre-synthesized Fmoc-Xaa-N-Me-Yaa-OH dipeptide can bypass the vulnerable stage for DKP formation on the resin.

-

Optimized Deprotection Cocktails: Using a DBU/piperazine mixture for deprotection has been shown to reduce DKP formation compared to standard piperidine treatment.[3]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine (Extended Duration)

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection (Cycle 1): Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes at room temperature.

-

Drain and Wash: Drain the piperidine solution.

-

Deprotection (Cycle 2): Add a fresh solution of 20% piperidine in DMF and agitate for an additional 20-30 minutes.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation: Before proceeding to the next coupling step, confirm the presence of a free secondary amine using a suitable test (e.g., chloranil (B122849) test).

Protocol 2: DBU/Piperidine Mediated Fmoc Deprotection

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Deprotection Solution Preparation: Prepare a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

-

Deprotection (Cycle 1): Drain the DMF and add the DBU/piperidine solution to the resin. Agitate for 5-7 minutes at room temperature.[4]

-

Drain and Wash: Drain the deprotection solution.

-

Deprotection (Cycle 2): Add a fresh portion of the DBU/piperidine solution and agitate for another 5-7 minutes.[4]

-

Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure the complete removal of DBU and piperidine.

-

Confirmation: Perform a chloranil test to confirm complete deprotection before proceeding with coupling.

Visualizations

Caption: Mechanism of Fmoc deprotection by piperidine.

References

Application Notes and Protocols for the Use of Fmoc-N-Me-Glu(OtBu)-OH in the Synthesis of Cyclic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide structures is a powerful strategy in medicinal chemistry to enhance their therapeutic properties. N-methylation of the peptide backbone can significantly improve metabolic stability, increase membrane permeability, and in some cases, enable oral bioavailability. When combined with cyclization, which conformationally constrains the peptide to favor a bioactive conformation, these modifications can lead to potent and selective therapeutic candidates.

Fmoc-N-Me-Glu(OtBu)-OH is a key building block for introducing an N-methylated glutamic acid residue into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS). The tert-butyl (OtBu) protecting group on the side chain allows for differential deprotection strategies, which is crucial for selective side-chain modifications or cyclization. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in the synthesis of cyclic peptides.

Key Considerations for Synthesizing Cyclic Peptides with this compound

The synthesis of cyclic peptides containing N-methylated amino acids presents unique challenges, primarily due to the steric hindrance at the N-methylated amide bond. This can lead to slower and less efficient coupling reactions. Therefore, optimized protocols and potent coupling reagents are often necessary.

Workflow for the Synthesis of Cyclic Peptides using this compound

Caption: A generalized workflow for the synthesis of cyclic peptides incorporating this compound.

Data Presentation: Optimized Reaction Conditions